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Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's
physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate
success as a therapeutic agent. This technical guide provides a comprehensive computational
analysis of 4-Bromo-3-sulfamoylbenzoic acid, a molecule of interest in medicinal chemistry.
By leveraging established predictive models, we will dissect key molecular descriptors that
govern its absorption, distribution, metabolism, and excretion (ADME) properties. This analysis
serves as a critical early-stage assessment, offering insights into the compound's potential
"drug-likeness" and guiding further development efforts.

The core of this guide focuses on a set of fundamental computational properties: the predicted
octanol-water partition coefficient (XlogP), molecular weight, hydrogen bond donor and
acceptor counts, rotatable bond count, and topological polar surface area (TPSA). These
parameters are foundational to widely accepted principles in drug design, most notably
Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a
drug candidate.[1][2][3] Through a detailed examination of these properties, we aim to provide
a holistic view of 4-Bromo-3-sulfamoylbenzoic acid's potential as a viable drug candidate.
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Computational Properties of 4-Bromo-3-
sulfamoylbenzoic Acid

A summary of the key computationally predicted properties for 4-Bromo-3-sulfamoylbenzoic
acid is presented below. These values, obtained from reputable chemical databases, form the
basis of our analysis.

Property Predicted Value Reference
XlogP 0.7 [4]
Molecular Weight 278.92 g/mol [4]
Hydrogen Bond Donors 2 [4]
Hydrogen Bond Acceptors 4 [4]
Rotatable Bonds 1 [4]

Topological Polar Surface Area

91.9 A2 [5]
(TPSA)

In-Depth Analysis of Computational Properties
XlogP: A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, or
its "fat-likeness."[1] It describes the equilibrium distribution of a compound between an organic
phase (n-octanol) and an aqueous phase (water). A positive logP value indicates a preference
for the lipid phase, while a negative value suggests higher water solubility. In drug
development, lipophilicity profoundly influences a drug's ability to cross biological membranes,
its distribution into tissues, and its potential for metabolism and toxicity.[6]

XlogP is a computationally predicted value of logP, derived from the atomic contributions of a
molecule.[7][8] For 4-Bromo-3-sulfamoylbenzoic acid, the predicted XlogP is 0.7.[4] This
relatively low, yet positive, value suggests a balanced character, indicating that the molecule
possesses sufficient lipophilicity to potentially cross cell membranes while retaining a degree of
agueous solubility necessary for systemic circulation. This value falls well within the desirable
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range outlined by Lipinski's Rule of Five, which suggests a logP of less than 5 for orally
bioavailable drugs.[3]

Molecular Weight: The Size Factor

Molecular weight is a fundamental physical property that plays a significant role in a drug's
diffusion and transport characteristics. Generally, smaller molecules tend to be more readily
absorbed and distributed throughout the body. Lipinski's Rule of Five stipulates a molecular
weight of less than 500 Daltons as a key criterion for good oral bioavailability.[2][3]

4-Bromo-3-sulfamoylbenzoic acid has a molecular weight of 278.92 g/mol , comfortably
below the 500 Dalton threshold.[4] This suggests that its size is unlikely to be a hindrance to its
absorption and distribution.

Hydrogen Bonding Capacity: Polarity and Interactions

Hydrogen bonds are crucial non-covalent interactions that govern a molecule's solubility, its
binding to biological targets, and its ability to cross lipid membranes. The number of hydrogen
bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen
atoms) provides an indication of a molecule's polarity and its potential for interaction with water
and biological macromolecules.[9]

4-Bromo-3-sulfamoylbenzoic acid has 2 hydrogen bond donors and 4 hydrogen bond
acceptors.[4] These values are well within the limits set by Lipinski's Rule of Five, which
recommends no more than 5 hydrogen bond donors and no more than 10 hydrogen bond
acceptors.[3] This suggests that the molecule has a moderate degree of polarity, which is
favorable for both aqueous solubility and membrane permeability.

Rotatable Bonds: Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility.[10] A
molecule with a high number of rotatable bonds can adopt numerous conformations, which can
be entropically unfavorable for binding to a specific target receptor.[11] Furthermore, high
flexibility can negatively impact oral bioavailability.[12] A lower number of rotatable bonds is
generally preferred, with a common guideline suggesting 10 or fewer for good oral
bioavailability.[12]
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4-Bromo-3-sulfamoylbenzoic acid has only 1 rotatable bond, indicating a relatively rigid
structure.[4] This low conformational flexibility is advantageous, as it can lead to a more
favorable entropic contribution upon binding to a target and is associated with improved oral
bioavailability.[13]

Topological Polar Surface Area (TPSA): A Descriptor of
Polarity and Permeability

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a
molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached
hydrogens.[14][15] It is a valuable predictor of a drug's transport properties, particularly its
intestinal absorption and blood-brain barrier penetration.[16] A lower TPSA is generally
associated with better membrane permeability. For good oral absorption, a TPSA of < 140 A2 is
often considered a desirable threshold.[12]

The TPSA of 4-Bromo-3-sulfamoylbenzoic acid is 91.9 A2.[5] This value is well below the 140
A2 cutoff, suggesting that the molecule is likely to have good intestinal absorption and
membrane permeability.

Adherence to Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in the early stages of drug discovery to assess
the "drug-likeness" of a compound and its potential for oral bioavailability.[1][2][3] The rule
states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 Daltons.

A logP (or in this case, XlogP) not greater than 5.

4-Bromo-3-sulfamoylbenzoic acid meets all of these criteria, with no violations. This strong
adherence to Lipinski's Rule of Five suggests a high probability of good oral bioavailability.
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Experimental Workflow for Computational Property

Prediction

The following diagram illustrates a conceptual workflow for the computational prediction of the
physicochemical properties discussed in this guide. This process is typically automated using

various cheminformatics software and online tools.
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Caption: Conceptual workflow for computational prediction of physicochemical properties.

Conclusion
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The computational analysis of 4-Bromo-3-sulfamoylbenzoic acid reveals a promising profile
for a potential drug candidate. Its predicted XlogP, molecular weight, hydrogen bonding
characteristics, low number of rotatable bonds, and topological polar surface area all align with
the established principles for good oral bioavailability, as encapsulated by Lipinski's Rule of
Five. While these in silico predictions provide a strong foundation for further investigation, it is
crucial to emphasize that they are a starting point. Experimental validation of these properties
and further in vitro and in vivo studies are necessary to fully elucidate the pharmacokinetic and
pharmacodynamic profile of this compound. This guide serves as a testament to the power of
computational chemistry in modern drug discovery, enabling the early identification and
prioritization of molecules with a higher likelihood of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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